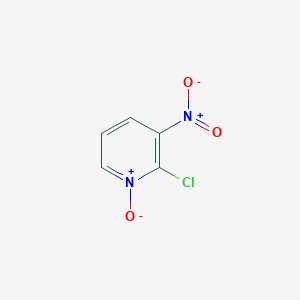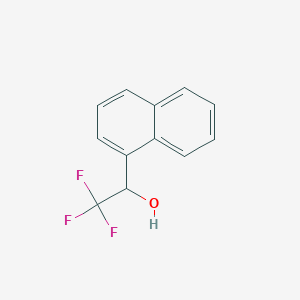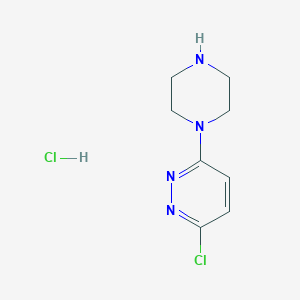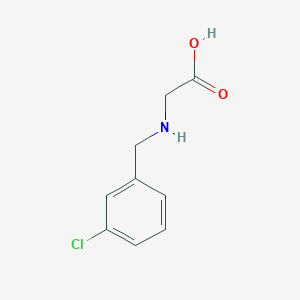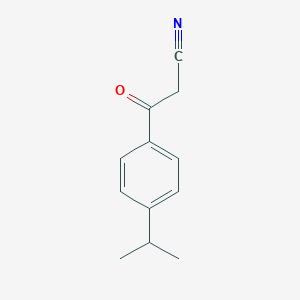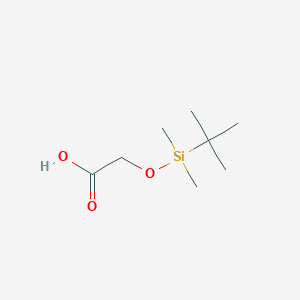
2-(Tert-butyldimethylsilyloxy)acetic acid
Overview
Description
2-(Tert-butyldimethylsilyloxy)acetic acid is a silylated derivative that is often used in the protection of hydroxyl groups during chemical synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group that can be added to sensitive molecules to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps.
Synthesis Analysis
The synthesis of silylated derivatives, such as those related to 2-(Tert-butyldimethylsilyloxy)acetic acid, involves the use of silylation reagents. One study describes the quantitative silylation of proteic amino acids using dimethyl-tert.-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide, which is heated at 75 degrees C for 30 minutes . This process is crucial for the preparation of derivatives that can be analyzed by gas chromatography-mass spectrometry.
Molecular Structure Analysis
The molecular structure of silylated derivatives is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). The study provides spectral data that were used to confirm the structures of the amino acid derivatives after silylation . The tert-butyldimethylsilyl group is known for its steric bulk and its ability to protect the molecule during various reactions.
Chemical Reactions Analysis
The chemical behavior of the TBDMS group in reactions is highlighted by a study on the hydrolytic removal of the 2′-tert-butyldimethylsilyl group from oligoribonucleotide intermediates . The study found that the cleavage of the 2′-silyl ether linkage can be achieved under mild acidic conditions, with the rate of reaction varying with the concentration of the acid used. This demonstrates the controlled deprotection that can be achieved with the TBDMS group.
Physical and Chemical Properties Analysis
The physical and chemical properties of silylated derivatives are influenced by the tert-butyldimethylsilyl group. The stability of these derivatives is an important factor, as reported in a study that investigated the stability of tert-butyldimethylsilyl derivatives of various phosphonic acids . The study also provided retention data for gas chromatographic analysis, which is essential for the quantitative analysis of these compounds.
Scientific Research Applications
Capillary Gas-Chromatographic Profiling
2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are used in capillary gas-chromatographic profiling for the quantitative determination of certain organic compounds in urine. This method aids in diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism, like neuroblastoma and melanoma (Muskiet et al., 1981).
Desilylation in Oligoribonucleotide Synthesis
The compound plays a role in the mild acid-catalyzed desilylation of the 2′-O-tert-butyldimethylsilyl group from chemically synthesized oligoribonucleotide intermediates. This process is crucial in nucleic acid chemistry and the synthesis of RNA fragments (Kawahara, Wada, & Sekine, 1996).
Stereoselective Reductions in Nucleoside Chemistry
2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are involved in stereoselective reductions of ketonucleoside derivatives, crucial for the synthesis of various nucleoside structures. This process is important in the development of nucleoside analogs and potential therapeutic agents (Robins et al., 1997).
Protective Groups in Organic Synthesis
This compound's derivatives serve as protective groups in organic synthesis, facilitating the selective removal of other functional groups without affecting the tert-butyldimethylsilyl group. This property is vital in complex organic synthesis and pharmaceutical development (Daragics & Fügedi, 2010).
Bioanalytical Applications
In bioanalytical chemistry, derivatives of 2-(Tert-butyldimethylsilyloxy)acetic acid are used in the analysis and quantification of biomarkers like glycol ether metabolites in urine. This is crucial for monitoring exposure to certain industrial chemicals (B'hymer, Butler, & Cheever, 2005).
Electrochemical Studies
The compound is also involved in the electrochemical study of antioxidants. It aids in understanding the oxidation mechanisms and developing analytical methods for antioxidants, which are significant in food and pharmaceutical industries (Michalkiewicz, Mechanik, & Malyszko, 2004).
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMBQWQWUOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469352 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyldimethylsilyloxy)acetic acid | |
CAS RN |
105459-05-0 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



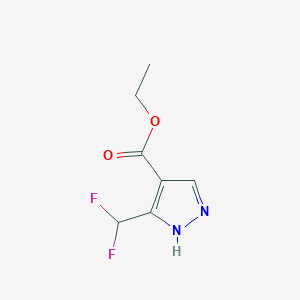
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
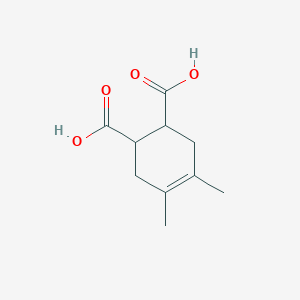
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
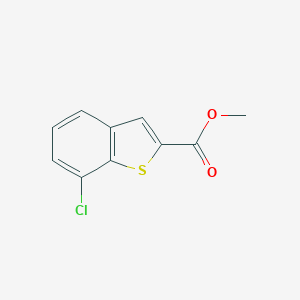
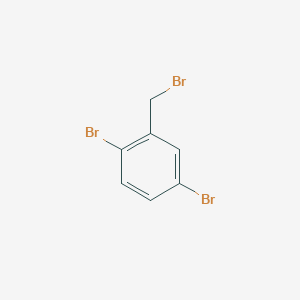
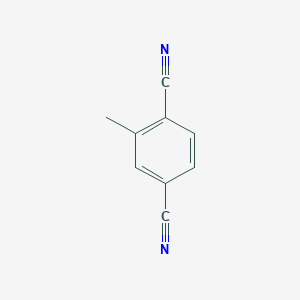
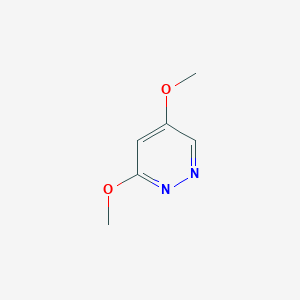
![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
